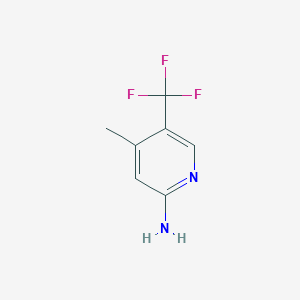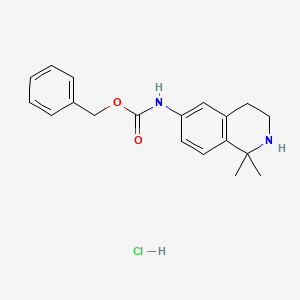![molecular formula C8H12N2O2 B13913202 2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)
2,7-Diazaspiro[4.5]decane-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diazaspiro[4.5]decane-6,8-dione is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.5]decane-6,8-dione can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. This reaction typically occurs at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spiro compound .
Industrial Production Methods
For industrial-scale production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. The reaction yields high purity products with minimal purification steps, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.5]decane-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen in the presence of Raney nickel are frequently used.
Substitution: Aryl halides and other nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .
Scientific Research Applications
2,7-Diazaspiro[4.5]decane-6,8-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 2,7-Diazaspiro[4.5]decane-6,8-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for therapeutic applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione
Uniqueness
2,7-Diazaspiro[4.5]decane-6,8-dione stands out due to its unique bicyclic structure and the presence of two nitrogen atoms within the rings. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2,7-diazaspiro[4.5]decane-6,8-dione |
InChI |
InChI=1S/C8H12N2O2/c11-6-1-2-8(7(12)10-6)3-4-9-5-8/h9H,1-5H2,(H,10,11,12) |
InChI Key |
UKJXZGPIUGDZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)







![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)

